disodium;benzene-1,3-diolate

概要

説明

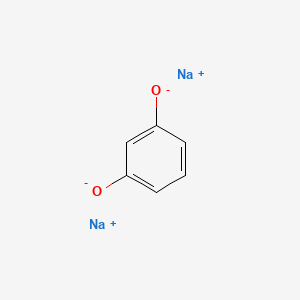

disodium;benzene-1,3-diolate is a chemical compound derived from 1,3-benzenediol, also known as resorcinol. It is a sodium salt form where two sodium ions are associated with one molecule of 1,3-benzenediol. This compound is known for its various applications in chemical synthesis, pharmaceuticals, and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions: 1,3-Benzenediol can be synthesized through several methods:

- Co-melting of m-iodophenol, m-hydroxybenzenesulfonic acid, and potassium carbonate .

- Interaction of nitrous acid with m-aminophenol .

- Hydrogenation of m-dinitrobenzene to produce m-diphenylamine, followed by hydrolysis with hydrochloric acid .

Industrial Production Methods: Industrial production of 1,3-benzenediol typically involves:

- Dialkylation of benzene with propylene to form 1,3-diisopropylbenzene .

- Oxidation and Hock rearrangement of this disubstituted arene to yield acetone and resorcinol .

化学反応の分析

Types of Reactions: disodium;benzene-1,3-diolate undergoes various chemical reactions, including:

- Oxidation : It can be oxidized to form quinones.

- Reduction : Partial hydrogenation yields dihydroresorcinol, also known as 1,3-cyclohexanedione .

- Substitution : It can participate in electrophilic aromatic substitution reactions.

- Oxidizing agents : Hydrogen peroxide, potassium permanganate.

- Reducing agents : Hydrogen gas in the presence of a catalyst.

- Substitution reagents : Halogens, nitrating agents.

- Oxidation : Quinones.

- Reduction : 1,3-cyclohexanedione.

- Substitution : Halogenated or nitrated derivatives of 1,3-benzenediol.

科学的研究の応用

disodium;benzene-1,3-diolate has diverse applications in scientific research:

- Chemistry : Used as an intermediate in the synthesis of various organic compounds.

- Biology : Employed in the study of enzyme-catalyzed reactions, particularly those involving oxidoreductases .

- Medicine : Utilized in topical pharmaceutical products for treating skin disorders such as acne, seborrheic dermatitis, eczema, and psoriasis .

- Industry : Applied in the production of dyes, resins, and adhesives .

作用機序

The mechanism of action of 1,3-benzenediol, sodium salt (1:2) involves its interaction with various molecular targets:

- Keratolytic activity : Helps in removing hard, scaly, or roughened skin by breaking down keratin .

- Antibacterial activity : Inhibits the growth of bacteria on the skin.

- Thyroid peroxidase inhibition : Blocks the synthesis of thyroid hormones by interfering with the iodination of tyrosine and the oxidation of iodide .

類似化合物との比較

disodium;benzene-1,3-diolate can be compared with other similar compounds such as:

- 1,2-Benzenediol (Catechol) : Differentiated by the position of hydroxyl groups on the benzene ring.

- 1,4-Benzenediol (Hydroquinone) : Known for its use in photographic development and skin lightening products.

- Phenol : A simpler structure with only one hydroxyl group, used as a disinfectant and in the production of plastics.

生物活性

Disodium benzene-1,3-diolate, also known as disodium resorcinol, is a sodium salt derived from 1,3-benzenediol (resorcinol). This compound has garnered attention for its diverse biological activities and applications in various fields such as pharmaceuticals, biochemistry, and industrial chemistry.

- Molecular Formula : C6H6Na2O2

- CAS Number : 6025-45-2

- Structure : The compound contains two sodium ions associated with one molecule of 1,3-benzenediol, contributing to its solubility and reactivity.

Disodium benzene-1,3-diolate exhibits several biological activities through various mechanisms:

- Keratolytic Activity : It aids in the removal of hard and scaly skin by breaking down keratin.

- Antibacterial Activity : The compound inhibits bacterial growth on the skin, making it useful in dermatological applications.

- Thyroid Peroxidase Inhibition : It interferes with thyroid hormone synthesis by blocking the iodination of tyrosine and oxidation of iodide.

Antimicrobial Properties

Research indicates that disodium benzene-1,3-diolate possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for topical treatments in dermatology.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial effects of disodium benzene-1,3-diolate against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antibacterial agent.

Dermatological Applications

Due to its keratolytic and antibacterial properties, disodium benzene-1,3-diolate is commonly used in topical formulations for treating skin conditions such as:

- Acne

- Eczema

- Psoriasis

- Seborrheic dermatitis

These applications are supported by clinical studies that highlight the compound's efficacy in reducing inflammation and promoting skin healing.

Enzyme Interaction Studies

Disodium benzene-1,3-diolate has been employed in biochemical research to study enzyme-catalyzed reactions. Its interaction with oxidoreductases has been particularly noted, providing insights into metabolic pathways involving phenolic compounds.

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| Antibacterial | Inhibits bacterial growth on skin | |

| Keratolytic | Breaks down keratin for smoother skin | |

| Thyroid Hormone Inhibition | Blocks iodination of tyrosine |

Industrial Applications

In addition to its biological applications, disodium benzene-1,3-diolate is utilized in various industrial processes:

- Chemical Synthesis : Acts as an intermediate in synthesizing organic compounds.

- Dyes and Resins Production : Used in formulating dyes and adhesives due to its chemical stability.

Comparison with Related Compounds

Disodium benzene-1,3-diolate can be compared with other similar compounds based on their structure and biological activity:

| Compound | Structure Type | Key Applications |

|---|---|---|

| 1,2-Benzenediol (Catechol) | Hydroxyl groups at positions 1 & 2 | Antioxidant properties |

| 1,4-Benzenediol (Hydroquinone) | Hydroxyl groups at positions 1 & 4 | Skin lightening agent |

| Phenol | Single hydroxyl group | Disinfectant and plastic production |

特性

IUPAC Name |

disodium;benzene-1,3-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2.2Na/c7-5-2-1-3-6(8)4-5;;/h1-4,7-8H;;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBGPSMCICHVTB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Na2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

108-46-3 (Parent) | |

| Record name | 1,3-Benzenediol, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006025452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50890610 | |

| Record name | 1,3-Benzenediol, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6025-45-2 | |

| Record name | 1,3-Benzenediol, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006025452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediol, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。